

Application Notes: NP-C86 in Human Adipocytes

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Compound of Interest

Compound Name: NP-C86

Cat. No.: B1574664

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Introduction

NP-C86 is a novel small-molecule compound designed to investigate and modulate metabolic pathways in human adipocytes. It functions by stabilizing the long noncoding RNA, Growth Arrest-Specific Transcript 5 (lncRNA GAS5).[1][2][3] In metabolic disorders like Type 2 Diabetes (T2D), GAS5 levels are often downregulated in adipocytes, leading to impaired insulin signaling and reduced glucose uptake.[1][4] **NP-C86** offers a targeted approach to counteract this downregulation by preventing the degradation of GAS5.[2][3] These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data regarding the use of **NP-C86** to study insulin sensitivity and metabolic function in human adipocytes.

Mechanism of Action

NP-C86 stabilizes GAS5 levels by disrupting its interaction with UPF-1, a key RNA helicase in the nonsense-mediated decay (NMD) pathway.[1][2] The GAS5 transcript contains a premature termination codon, making it a natural target for NMD-mediated degradation.[1] By binding to GAS5, **NP-C86** sterically hinders the binding of UPF-1, thereby preventing the degradation of the lncRNA.[3] The resulting increase in cellular GAS5 levels enhances the expression of the insulin receptor (IR), improves insulin signaling, and boosts glucose uptake in adipocytes.[1][3]

Caption: Mechanism of **NP-C86** action on lncRNA GAS5.

Data Presentation

The following tables summarize the observed effects of **NP-C86** treatment on human adipocytes based on in-vitro and supportive in-vivo studies.

Table 1: Effects of **NP-C86** on Gene and Protein Expression in Human Adipocytes

Target Molecule	Analytical Method	Observed Effect	Reference
lncRNA GAS5	qRT-PCR	Significant Increase	[1] [3] [4]
Insulin Receptor (IR) mRNA	qRT-PCR	Significant Increase	[2]
Insulin Receptor (IR) Protein	Western Blot	Significant Increase	[1] [2]
Pro-inflammatory Genes	Transcriptomics (RNA-seq)	Significant Downregulation	[2] [3]
Insulin Signaling Pathway Genes	Transcriptomics (RNA-seq)	Significant Upregulation	[1] [5]
Metabolic Pathway Genes	Transcriptomics (RNA-seq)	Significant Upregulation	[1] [5]

Table 2: Functional Effects of **NP-C86** on Human Adipocytes

Functional Assay	Key Metric	Observed Effect	Reference
Glucose Uptake	2-Deoxyglucose Assay	Improved Glucose Uptake	[1] [2] [4]
Insulin Signaling	Phosphorylation of downstream targets (e.g., AKT)	Enhanced Insulin Signaling	[1] [2] [3]
Inflammatory Response	Cytokine/Chemokine Secretion	Reduced Inflammatory Signaling	[2] [3]

Signaling Pathway Visualization

Treatment of human adipocytes with **NP-C86** initiates a signaling cascade that enhances insulin sensitivity and metabolic function.

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